2,3-Dihydrobenzofuran-3-ethanol is an organic compound characterized by a fused benzene and dihydrofuran ring structure. This compound falls under the category of benzofurans, which are heterocyclic compounds containing a benzene ring fused to a furan ring. The molecular formula for 2,3-dihydrobenzofuran-3-ethanol is , and its molecular weight is approximately 164.20 g/mol. The compound is notable for its potential biological activities and applications in organic synthesis.
The types of products formed depend on the specific conditions and reagents used during these reactions.
Research indicates that 2,3-dihydrobenzofuran-3-ethanol exhibits various biological activities. It has been studied for its potential as a ligand for G protein-coupled receptors, which are crucial in many physiological processes. Specifically, it may enhance insulin secretion in response to glucose, suggesting potential applications in diabetes treatment . Additionally, compounds with similar structures have been noted for their anti-inflammatory and analgesic properties.
Several methods have been developed for synthesizing 2,3-dihydrobenzofuran-3-ethanol:
These methods vary in complexity and yield, with ongoing research aimed at optimizing conditions for better efficiency.
2,3-Dihydrobenzofuran-3-ethanol has several applications:
Studies on the interactions of 2,3-dihydrobenzofuran-3-ethanol with various biological targets have revealed its potential as an agonist for specific receptors involved in insulin signaling. Research continues to explore its pharmacokinetics and pharmacodynamics to better understand its therapeutic potential .
Several compounds share structural similarities with 2,3-dihydrobenzofuran-3-ethanol. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2,3-Dihydrobenzofuran | Dihydrobenzofuran | Basic structure without additional functional groups |
| Benzofuran | Benzofuran | Lacks saturation at the furan position |
| 3-Hydroxybenzofuran | Hydroxy-substituted | Contains hydroxyl group at the benzene position |
| 2-(2-Hydroxyethyl)benzofuran | Ethanol-substituted | Ethanol side chain alters solubility and reactivity |
These compounds vary in their functional groups and saturation levels, which significantly influence their chemical reactivity and biological activities.
The molecular formula of 2,3-dihydrobenzofuran-3-ethanol is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol. The compound features a 2,3-dihydrobenzofuran core—a bicyclic structure comprising a benzene ring fused to a partially saturated furan ring—and a hydroxethyl (-CH₂CH₂OH) substituent at the 3-position (Figure 1). The IUPAC name, 2-(2,3-dihydro-1-benzofuran-3-yl)ethanol, reflects this substitution pattern and saturation state.
Key structural attributes include:
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| Boiling Point | 251.1°C (estimated) | |
| Density | 1.267 g/cm³ (tosylate derivative) | |
| CAS Number | 1706455-87-9 (amino derivative) |
The synthesis of 2,3-dihydrobenzofuran derivatives dates to the mid-20th century, driven by the demand for heterocyclic intermediates in drug discovery. A landmark patent (CN105693666A) describes its preparation using sodium phenate and 2-chloroethanol in the presence of copper chloride and ferric chloride catalysts. This method, developed in the 2010s, optimized yield (>80%) and purity by employing mixed-metal catalysts, marking a shift from traditional acid-catalyzed cyclization approaches.
Historically, the compound’s development parallels advances in catalysis and green chemistry. Early routes required harsh conditions, such as high temperatures (>200°C) and strong acids, which led to side reactions and low yields. Modern protocols emphasize milder conditions and recyclable catalysts, reflecting broader trends in sustainable synthesis.